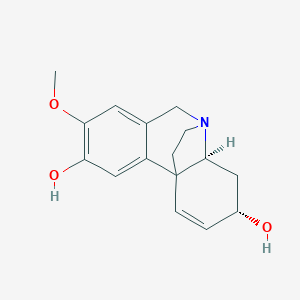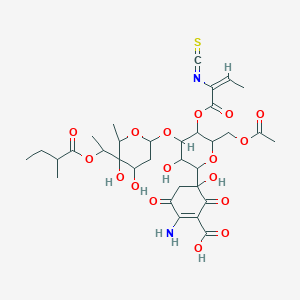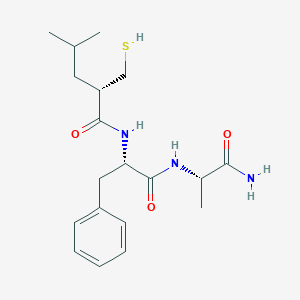
HS-Leucyl-phenylalanyl-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS-Leucyl-phenylalanyl-alaninamide, also known as LFA-3, is a tripeptide that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and biomedical research. This peptide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
HS-Leucyl-phenylalanyl-alaninamide binds to CD2, a cell surface receptor expressed on T-cells and natural killer cells. This binding leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium. The activation of these pathways leads to T-cell proliferation and cytokine production, which are important for the immune response.
Efectos Bioquímicos Y Fisiológicos
HS-Leucyl-phenylalanyl-alaninamide has been shown to have various biochemical and physiological effects, including the induction of T-cell proliferation and cytokine production, the inhibition of tumor growth and metastasis, and the modulation of the immune response. These effects make HS-Leucyl-phenylalanyl-alaninamide a promising peptide for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HS-Leucyl-phenylalanyl-alaninamide in lab experiments is its specificity for CD2, which allows for the selective activation of T-cells. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation of using HS-Leucyl-phenylalanyl-alaninamide is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of HS-Leucyl-phenylalanyl-alaninamide in scientific research. One direction is the development of small-molecule inhibitors of HS-Leucyl-phenylalanyl-alaninamide/CD2 interactions for the treatment of autoimmune diseases and cancer. Another direction is the use of HS-Leucyl-phenylalanyl-alaninamide in the development of vaccines and immunotherapies. Additionally, the use of HS-Leucyl-phenylalanyl-alaninamide in the study of T-cell activation and differentiation can provide insights into the immune response and lead to the development of new therapies for various diseases.
In conclusion, HS-Leucyl-phenylalanyl-alaninamide, or HS-Leucyl-phenylalanyl-alaninamide, is a promising peptide for scientific research due to its potential applications in drug discovery, cancer research, and immunology. Its specificity for CD2, stability, and various biochemical and physiological effects make it a valuable tool for studying the immune response and developing new therapies. With further research and development, HS-Leucyl-phenylalanyl-alaninamide has the potential to make significant contributions to the field of biomedical research.
Métodos De Síntesis
HS-Leucyl-phenylalanyl-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the reaction of amino acids in solution. Both methods have been used to synthesize HS-Leucyl-phenylalanyl-alaninamide, and the purity of the final product depends on the optimization of the synthesis conditions.
Aplicaciones Científicas De Investigación
HS-Leucyl-phenylalanyl-alaninamide has been used in various scientific research applications, including drug discovery, cancer research, and immunology. In drug discovery, HS-Leucyl-phenylalanyl-alaninamide has been used as a lead compound for the development of small-molecule inhibitors of protein-protein interactions. In cancer research, HS-Leucyl-phenylalanyl-alaninamide has been shown to inhibit tumor growth and metastasis in animal models. In immunology, HS-Leucyl-phenylalanyl-alaninamide has been used as a tool to study T-cell activation and differentiation.
Propiedades
Número CAS |
120020-30-6 |
|---|---|
Nombre del producto |
HS-Leucyl-phenylalanyl-alaninamide |
Fórmula molecular |
C19H29N3O3S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-(sulfanylmethyl)pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-12(2)9-15(11-26)18(24)22-16(10-14-7-5-4-6-8-14)19(25)21-13(3)17(20)23/h4-8,12-13,15-16,26H,9-11H2,1-3H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,15+,16-/m0/s1 |
Clave InChI |
LWDXOPIGTGCEOA-IMJJTQAJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)CS |
SMILES |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
SMILES canónico |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
Otros números CAS |
120020-30-6 |
Sinónimos |
HS-Leu-Phe-Ala-NH2 HS-leucyl-phenylalanyl-alaninamide HS-leucyl-phenylalanyl-alaninamide, (R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





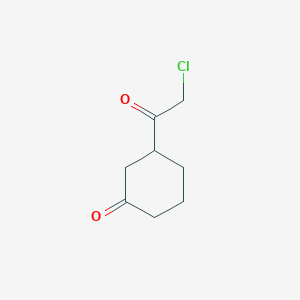
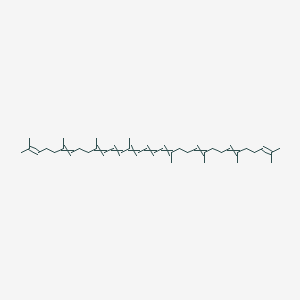
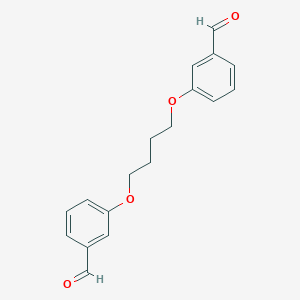
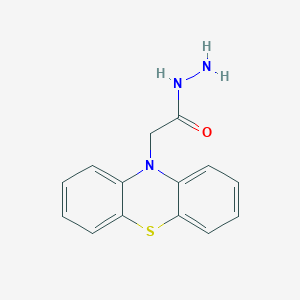
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
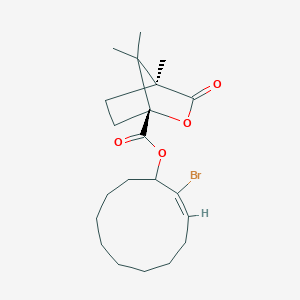
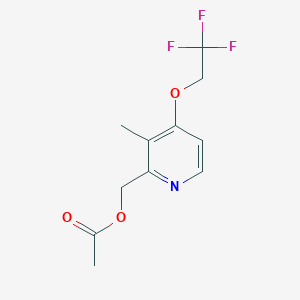
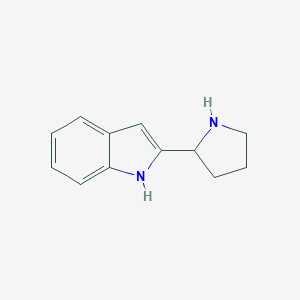
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
